molecular formula C21H20BrN3 B12422607 Ethidium-d5 Bromide

Ethidium-d5 Bromide

Cat. No.: B12422607
M. Wt: 399.3 g/mol
InChI Key: ZMMJGEGLRURXTF-LUIAAVAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethidium-d5 Bromide is a deuterated form of ethidium bromide, a well-known fluorescent dye used extensively in molecular biology laboratories. This compound is primarily used for the visualization of nucleic acids in gel electrophoresis. The deuterated version, this compound, is labeled with deuterium atoms, which can be useful in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethidium-d5 Bromide involves the incorporation of deuterium atoms into the ethidium bromide molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process typically involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium.

    Starting Material: The synthesis begins with the preparation of deuterated phenanthridine derivatives.

    Deuteration: The phenanthridine derivatives are subjected to deuteration using deuterated reagents such as deuterated sulfuric acid or deuterated acetic acid.

    Bromination: The deuterated phenanthridine is then brominated using bromine or a bromine-containing compound to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethidium-d5 Bromide undergoes several types of chemical reactions, including:

    Intercalation: It intercalates between the base pairs of double-stranded DNA, which is the basis for its use as a fluorescent dye.

    Oxidation and Reduction: It can undergo redox reactions, although these are less common in its typical applications.

    Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Intercalation: This reaction typically occurs in aqueous solutions, often in the presence of a buffer to maintain pH.

    Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products

The primary product of interest from these reactions is the intercalated complex of this compound with DNA. Other products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethidium-d5 Bromide has a wide range of applications in scientific research:

    Chemistry: Used in NMR spectroscopy due to its deuterium labeling, which provides clearer spectra.

    Biology: Widely used in gel electrophoresis for the visualization of DNA and RNA.

    Medicine: Investigated for its potential use in detecting and treating certain types of infections and diseases.

    Industry: Used in the production of diagnostic kits and research tools.

Mechanism of Action

Ethidium-d5 Bromide exerts its effects primarily through intercalation into DNA. This process involves the insertion of the ethidium molecule between the base pairs of the DNA double helix. This intercalation disrupts the normal structure of the DNA, leading to changes in its physical properties, such as increased fluorescence. The molecular targets are the base pairs of the DNA, and the pathways involved include the unwinding and stabilization of the DNA helix.

Comparison with Similar Compounds

Similar Compounds

    Ethidium Bromide: The non-deuterated form, widely used for similar applications.

    Propidium Iodide: Another intercalating dye used for staining nucleic acids.

    Acridine Orange: A dye that also intercalates into DNA and is used for similar purposes.

Uniqueness

Ethidium-d5 Bromide is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy. This labeling provides distinct advantages in terms of spectral clarity and resolution, making it a valuable tool in analytical chemistry.

Biological Activity

Ethidium-d5 bromide is a derivative of ethidium bromide (EtBr), widely recognized for its role as a nucleic acid intercalator. This compound has garnered attention in various fields, particularly in molecular biology, biochemistry, and veterinary medicine. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and relevant research findings.

This compound functions primarily through intercalation between the base pairs of double-stranded DNA. This interaction disrupts the normal structure of DNA, inhibiting replication and transcription processes. The compound exhibits enhanced fluorescent properties upon binding to DNA, making it a valuable tool for visualizing nucleic acids in techniques such as agarose gel electrophoresis.

Key Mechanistic Insights:

  • Intercalation : this compound binds specifically to DNA by inserting itself between base pairs, which can lead to structural alterations in the DNA helix.
  • Fluorescence : The compound fluoresces under ultraviolet light, allowing for the visualization of nucleic acids during electrophoresis.
  • Concentration-Dependent Binding : Studies indicate that one molecule of ethidium binds approximately every 4-5 base pairs under saturating conditions, with reversible complex formation observed .

Applications

This compound is utilized across various scientific disciplines:

  • Molecular Biology : Primarily employed as a fluorescent stain for nucleic acids in gel electrophoresis.
  • Veterinary Medicine : Used to treat African animal trypanosomiasis by intercalating with kinetoplastid DNA, inhibiting replication and leading to cell death .
  • Cancer Research : Investigated for potential applications in detecting and treating certain cancers due to its ability to intercalate with DNA.

Research Findings

Numerous studies have explored the biological activity of this compound, providing insights into its effects on cellular processes.

Comparative Studies

A comparative study highlighted the differential effects of ethidium bromide on normal versus cancer cells. It was found that while ethidium can induce mutations in both cell types, cancer cells exhibit increased sensitivity to the compound's cytotoxic effects .

Effects on Chromatin Structure

Research has shown that high concentrations of ethidium bromide can lead to hypercondensation of chromatin in human lymphocytes. This hypercondensation was observed through comet assays and indicated significant alterations in chromatin organization without inducing DNA strand breaks .

Data Summary

The following table summarizes key findings regarding the biological activity and applications of this compound:

ApplicationTypical ConcentrationObservations
Agarose Gel Electrophoresis0.5 μg/mLEffective for visualizing nucleic acids
Veterinary Treatment1 mg/kg (cattle)Treats African animal trypanosomiasis
In Vitro Cell Culture10 nMInduces loss of mitochondrial DNA in Trypanosoma brucei
Cancer ResearchVariablePotential for detecting and treating cancers

Case Studies

  • Veterinary Application : Ethidium bromide has been used effectively in veterinary medicine since the 1950s for treating trypanosomiasis in livestock. Its mechanism involves intercalating with the DNA of Trypanosoma species, disrupting their replication and leading to cell death .
  • Chromatin Studies : A study on human lymphocytes demonstrated that high concentrations of ethidium bromide resulted in chromatin hypercondensation without causing strand breaks. This finding suggests potential applications in understanding chromatin dynamics under stress conditions .

Properties

Molecular Formula

C21H20BrN3

Molecular Weight

399.3 g/mol

IUPAC Name

5-(1,1,2,2,2-pentadeuterioethyl)-6-phenylphenanthridin-5-ium-3,8-diamine;bromide

InChI

InChI=1S/C21H19N3.BrH/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14;/h3-13,23H,2,22H2,1H3;1H/i1D3,2D2;

InChI Key

ZMMJGEGLRURXTF-LUIAAVAXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-]

Canonical SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-]

Origin of Product

United States

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